

Fmoc-Asp(OMe)-OH certificate of analysis interpretation

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Compound of Interest

Compound Name: Fmoc-Asp(OMe)-OH

Cat. No.: B613554

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An In-depth Technical Guide to the Certificate of Analysis for Fmoc-Asp(OMe)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the quality of starting materials is paramount. The Certificate of Analysis (CoA) for **Fmoc-Asp(OMe)-OH**, a key building block in solid-phase peptide synthesis (SPPS), provides critical data on its identity, purity, and physical properties. This guide offers a detailed interpretation of a typical CoA for **Fmoc-Asp(OMe)-OH**, including common analytical techniques and the significance of the data presented.

Summary of Product Specifications

A CoA for **Fmoc-Asp(OMe)-OH** typically begins with a summary of its key specifications. This section provides a quick overview of the compound's identity and general properties.

Parameter	Specification
Chemical Name	N- α -Fmoc-L-aspartic acid β -methyl ester
Alternate Names	Fmoc-L-Asp(OMe)-OH
CAS Number	145038-53-5[1][2][3]
Molecular Formula	C ₂₀ H ₁₉ NO ₆ [1][2][3]
Molecular Weight	369.37 g/mol [2][3]
Physical Form	White to off-white solid[4]
Storage	Store at -20°C for long-term stability[4]

Quantitative Analysis Data

This section presents the results of various analytical tests performed on a specific batch of the product. These tests are designed to confirm the identity and purity of the material.

Test	Method	Result	Specification
Purity (HPLC)	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	99.5%	≥ 99.0%
Enantiomeric Purity	Chiral High-Performance Liquid Chromatography (Chiral HPLC)	99.9% L-isomer	≥ 99.8% L-isomer
Identity (¹ H NMR)	Nuclear Magnetic Resonance Spectroscopy	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry	369.1 (M-H) ⁻	369.37 ± 0.5
Appearance	Visual Inspection	White crystalline powder	White to off-white solid
Solubility	Visual Inspection in DMSO	Clear, colorless solution	Soluble in DMSO

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the presented data. Below are the typical experimental protocols for the key analyses cited in the CoA.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC is a standard method for assessing the chemical purity of Fmoc-protected amino acids. It separates the target compound from impurities based on their hydrophobicity.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water.
 - B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm or 265 nm.
- Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is essential to confirm the stereochemical integrity of the amino acid derivative, which is critical for the biological activity of the final peptide.

- Instrumentation: An HPLC system with a UV detector.
- Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used.
- Mobile Phase: A mixture of hexane and ethanol with a small percentage of an acidic modifier like TFA. The exact ratio is optimized for the specific CSP.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Analysis: The retention times of the L- and D-enantiomers are compared to a racemic standard to calculate the enantiomeric excess.

Identity Confirmation by Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of key functional groups and their connectivity.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.
- Data Interpretation: The chemical shifts, integration, and multiplicity of the peaks are analyzed to confirm the expected proton signals of the Fmoc group, the aspartic acid backbone, and the methyl ester.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.

- Instrumentation: An electrospray ionization (ESI) mass spectrometer.
- Ionization Mode: Typically negative ion mode (ESI^-) is used to observe the deprotonated molecule $[\text{M-H}]^-$.
- Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
- Analysis: The resulting mass spectrum is analyzed for the peak corresponding to the expected molecular weight of **Fmoc-Asp(OMe)-OH**.

Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical reagent like **Fmoc-Asp(OMe)-OH**.

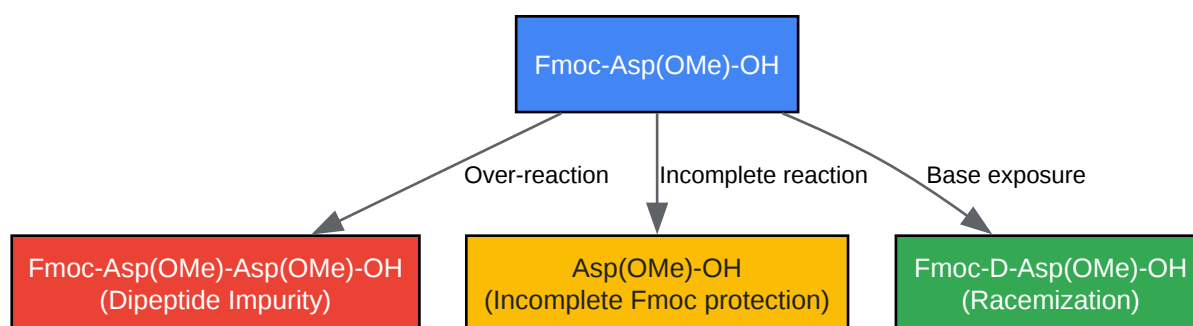


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Caption: General workflow for the generation of a Certificate of Analysis.

Potential Impurities in Fmoc-Asp(OMe)-OH Synthesis

The synthesis of **Fmoc-Asp(OMe)-OH** can lead to several process-related impurities. Understanding these potential impurities is crucial for interpreting the purity data on a CoA. A significant side reaction is the formation of aspartimide, especially under basic conditions during subsequent peptide synthesis.



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Caption: Potential process-related impurities in **Fmoc-Asp(OMe)-OH**.

This comprehensive guide provides the necessary information for researchers and professionals to interpret the Certificate of Analysis for **Fmoc-Asp(OMe)-OH**, ensuring the quality and reliability of their peptide synthesis endeavors.

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